Somocystinamide A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

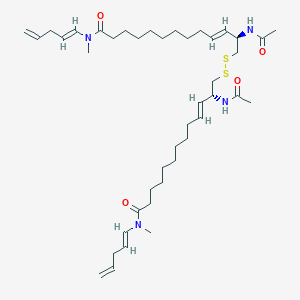

Somocystinamide A is an organic disulfide that results from the dimerization of (10E,12R)-12-(acetylamino)-N-methyl-N-[(1E)-penta-1,4-dien-1-yl]-13-sulfanyltridec-10-enamide. Isolated from Lyngbya majuscula and Schizothrix, it exhibits antineoplastic acitivity. It has a role as a metabolite and an antineoplastic agent. It is an organic disulfide, a member of acetamides, a secondary carboxamide and a tertiary carboxamide.

Applications De Recherche Scientifique

Key Mechanistic Insights:

- Caspase Activation : ScA preferentially activates caspase 8, leading to apoptosis. Cells with reduced caspase 8 expression exhibit increased survival rates upon ScA exposure .

- Lipid Interaction : The compound partitions into lipid membranes, altering lipid distribution and promoting ceramide accumulation, which is associated with apoptosis .

- Angiogenesis Inhibition : ScA disrupts endothelial tubule formation in vitro and inhibits angiogenesis in vivo, as demonstrated in zebrafish and chick chorioallantoic membrane models .

Anticancer Efficacy

ScA has shown significant antiproliferative effects across various cancer cell lines. Its efficacy is particularly pronounced at picomolar concentrations, making it a potent candidate for further development as an anticancer agent.

Efficacy Data:

| Cell Line | IC50 (picomolar) | Mechanism |

|---|---|---|

| Endothelial Cells | <10 | Induction of apoptosis via caspase 8 |

| Human Tumor Cell Lines | Varies | Disruption of cell proliferation |

In studies involving human tumor cell lines, ScA demonstrated a range of IC50 values, indicating its effectiveness against multiple cancer types. The compound's ability to induce morphological changes consistent with apoptosis (e.g., "blebbing") further supports its potential as an anticancer agent .

In Vivo Applications

The potential of ScA extends beyond in vitro studies. In vivo experiments have illustrated its ability to inhibit tumor growth and angiogenesis effectively:

Analyse Des Réactions Chimiques

Acid Sensitivity and Conversion

Somocystinamide A is highly sensitive to acid . Upon exposure to acid, it rapidly and completely converts into a characterizable derivative . For instance, the presence of residual acid and water in CDCl3 can cause decomposition of this compound within a few days .

Reactions and Bioactivity

The bioactivity of synthetic this compound has been evaluated, revealing variable activity in murine Neuro-2a cancer cell lines . This variability may be attributed to the compound's unusual solubility properties or other factors that are not yet fully understood .

Impact of Disulfide and Lipopeptide Moieties

The disulfide and lipopeptide portions of this compound are critical to its cytotoxic activity . The compound's tumoricidal activity is lost if the lipopeptide tail is truncated or the sulfhydryl bonds are reduced or substituted .

Catalysis

The use of catalysts is crucial in several chemical reactions related to this compound synthesis. For example, ruthenium catalysts have been used, with specific catalysts showing better functional group tolerance .

Table 1: Catalyst Evaluation in Ester Reactions

| Catalyst | Conc. (M) | Ester (equiv) | Yield of Product (%) |

|---|---|---|---|

| 9, 20 mol % | 0.04 | 7, 10 equiv | 0% |

| 10, 20 mol % | 0.04 | 7, 10 equiv | 26% (na) |

| 11, 5 mol % | 0.03 | 7, 3 equiv | 81% (94%) |

| 11, 5 mol % | 0.03 | 12, 1.5 equiv | 53% (55%) |

| 11, 5 mol % | 0.2 | 7, 2.2 equiv | 82% (82%) |

Apoptosis and Caspase Activation

This compound induces apoptosis in tumor and angiogenic endothelial cells . The process involves the activation of caspase 8, a key protein in the apoptotic pathway . The compound initiates apoptosis via both intrinsic and extrinsic pathways, with the caspase 8 pathway being more sensitive, requiring nanomolar concentrations . this compound's ability to selectively activate the caspase 8 pathway is noteworthy, as few anticancer agents currently in use possess this property .

Ceramide Accumulation and Membrane Alterations

Research indicates that this compound alters the plasma membrane lipid compartment, leading to ceramide clustering on the cell surface and subsequent caspase 8 activation and cell death .

Propriétés

Formule moléculaire |

C42H70N4O4S2 |

|---|---|

Poids moléculaire |

759.2 g/mol |

Nom IUPAC |

(E,12R)-12-acetamido-13-[[(E,2R)-2-acetamido-13-[methyl-[(1E)-penta-1,4-dienyl]amino]-13-oxotridec-3-enyl]disulfanyl]-N-methyl-N-[(1E)-penta-1,4-dienyl]tridec-10-enamide |

InChI |

InChI=1S/C42H70N4O4S2/c1-7-9-27-33-45(5)41(49)31-25-21-17-13-11-15-19-23-29-39(43-37(3)47)35-51-52-36-40(44-38(4)48)30-24-20-16-12-14-18-22-26-32-42(50)46(6)34-28-10-8-2/h7-8,23-24,27-30,33-34,39-40H,1-2,9-22,25-26,31-32,35-36H2,3-6H3,(H,43,47)(H,44,48)/b29-23+,30-24+,33-27+,34-28+/t39-,40-/m1/s1 |

Clé InChI |

UJORQZOJHPJQER-OVAGAFHPSA-N |

SMILES isomérique |

CC(=O)N[C@H](/C=C/CCCCCCCCC(=O)N(/C=C/CC=C)C)CSSC[C@H](NC(=O)C)/C=C/CCCCCCCCC(=O)N(/C=C/CC=C)C |

SMILES canonique |

CC(=O)NC(CSSCC(C=CCCCCCCCCC(=O)N(C)C=CCC=C)NC(=O)C)C=CCCCCCCCCC(=O)N(C)C=CCC=C |

Synonymes |

Somocystinamide A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.